

# Technical Guide: 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                        |
|----------------|--------------------------------------------------------|
| Compound Name: | 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid |
| Cat. No.:      | B580985                                                |

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**, a key building block in modern organic synthesis and medicinal chemistry. This document outlines its chemical properties, a representative synthetic protocol, and its application in drug discovery, with a focus on its role in the synthesis of complex molecules.

## Core Compound Properties

**2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** is a substituted phenylboronic acid derivative. The presence of both a methoxymethyl (MOM) ether protecting group and a trifluoromethyl group makes it a versatile reagent in cross-coupling reactions. The trifluoromethyl moiety is of particular interest in drug design as it can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.

Table 1: Quantitative Data for **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**

| Property         | Value        | Reference                               |
|------------------|--------------|-----------------------------------------|
| Molecular Weight | 249.98 g/mol | <a href="#">[1]</a>                     |
| CAS Number       | 1256355-54-0 | <a href="#">[1]</a> <a href="#">[2]</a> |
| Physical Form    | Solid        | <a href="#">[1]</a>                     |
| Purity           | ≥95%         | <a href="#">[1]</a>                     |

## Experimental Protocols

The following is a representative experimental protocol for the synthesis of **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**. This procedure is based on established methods for the synthesis of similar phenylboronic acids.[\[3\]](#)

### Synthesis of **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**

Objective: To synthesize **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** from 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene.

#### Materials:

- 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Trimethyl borate
- 1 M Hydrochloric acid (HCl)
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)

- Argon gas

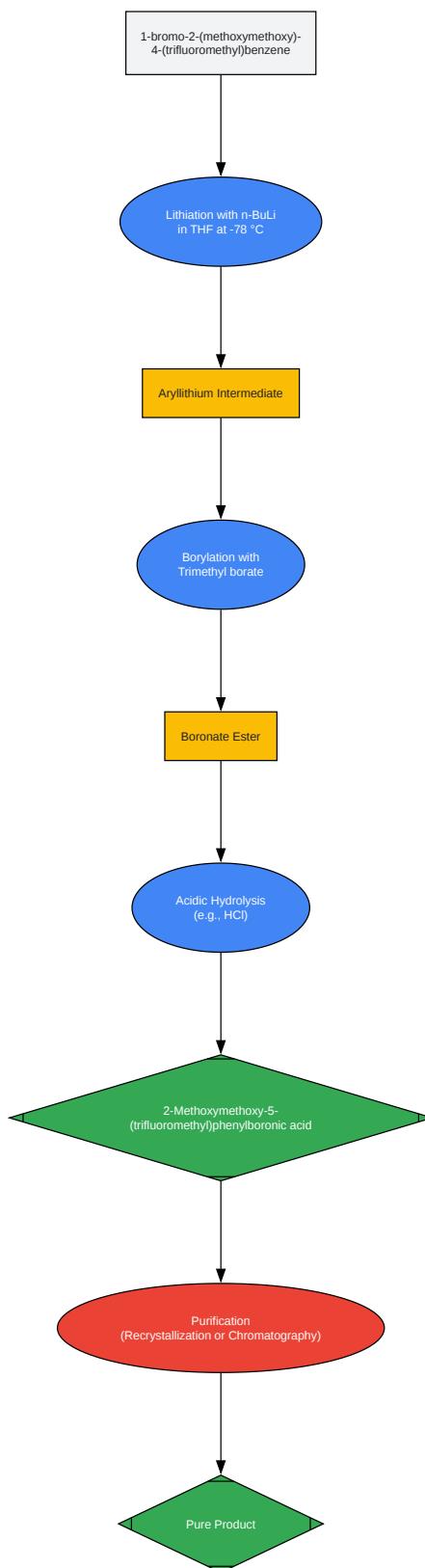
Procedure:

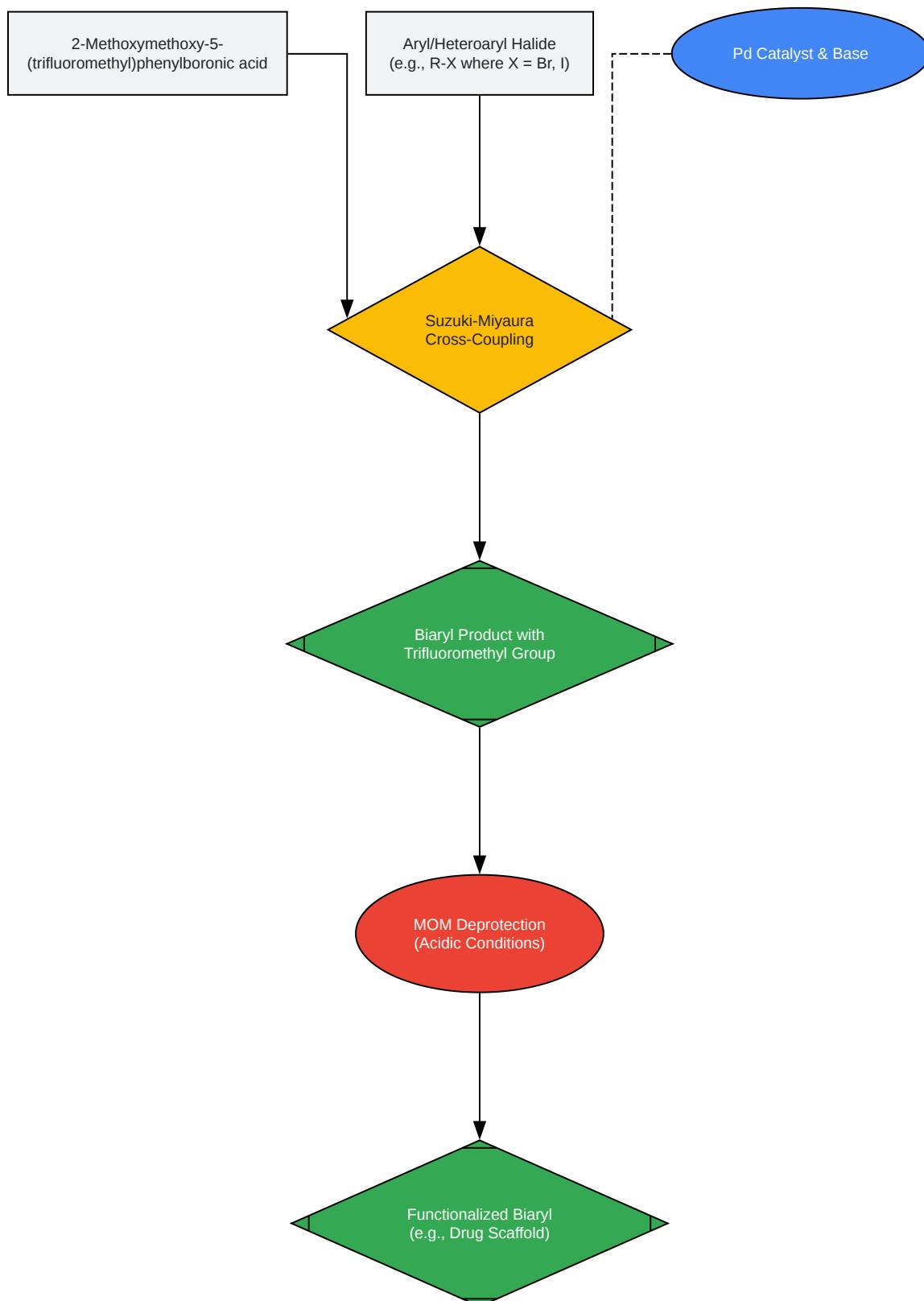
- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with 1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene (1.0 equivalent) and anhydrous THF.
- Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
- Borylation: Trimethyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction mixture is stirred for an additional 2 hours at this temperature and then allowed to warm to room temperature overnight.
- Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
- Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**.

## Applications in Drug Discovery

Phenylboronic acids are crucial reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex molecular scaffolds.

The trifluoromethyl group is a key functional group in medicinal chemistry, known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.<sup>[4]</sup> Its incorporation


can lead to enhanced metabolic stability, increased lipophilicity, and improved binding to target proteins.<sup>[4][5]</sup> **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** serves as a valuable building block for introducing this fluorinated motif into potential drug molecules.<sup>[5][6]</sup>


Significance in Kinase Inhibitor Synthesis:

Many kinase inhibitors, a class of targeted cancer therapeutics, feature biaryl structures.<sup>[7]</sup> The synthesis of these complex molecules often relies on Suzuki-Miyaura coupling. For instance, **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid** can be coupled with a heterocyclic halide to generate a core structure for a novel kinase inhibitor. The methoxymethyl (MOM) group can be readily removed under acidic conditions to reveal a hydroxyl group, which may be a key interaction point with the target protein or a site for further functionalization.

## Visualized Workflow and Pathways

Diagram 1: Synthetic Workflow for **2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid**





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. nbino.com [nbino.com]
- 6. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580985#2-methoxymethoxy-5-trifluoromethyl-phenylboronic-acid-molecular-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)